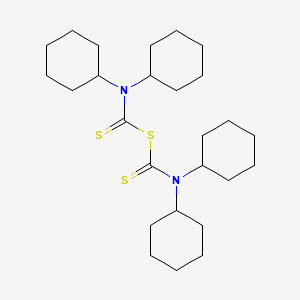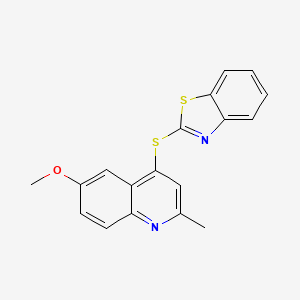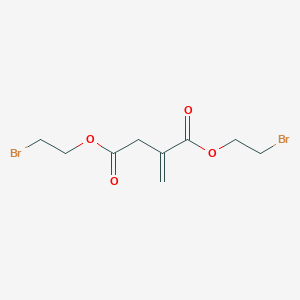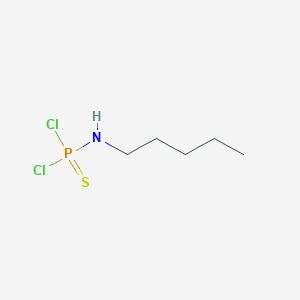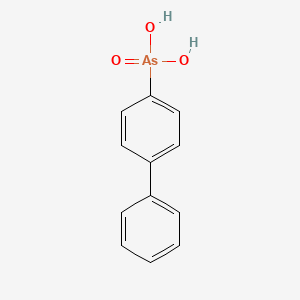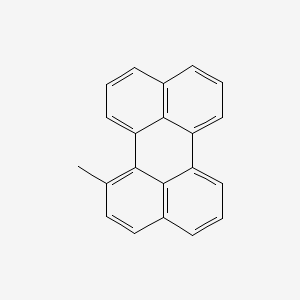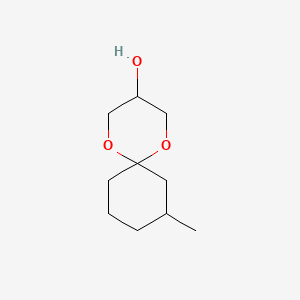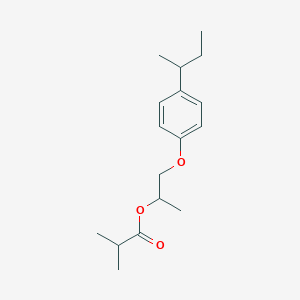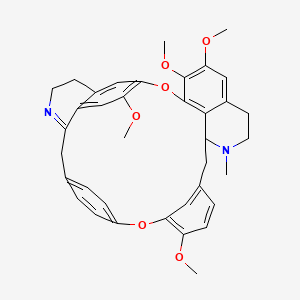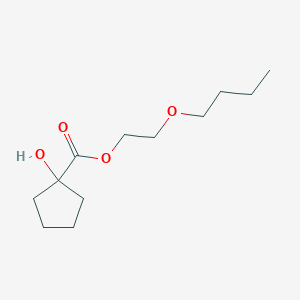![molecular formula C13H22O6 B14736154 (3-{2-[(Methoxycarbonyl)oxy]ethyl}-2,2-dimethylcyclobutyl)methyl methyl carbonate CAS No. 3335-62-4](/img/structure/B14736154.png)
(3-{2-[(Methoxycarbonyl)oxy]ethyl}-2,2-dimethylcyclobutyl)methyl methyl carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-{2-[(Methoxycarbonyl)oxy]ethyl}-2,2-dimethylcyclobutyl)methyl methyl carbonate is a complex organic compound with the molecular formula C13H22O6 and a molecular weight of 274.31 g/mol This compound is characterized by its unique cyclobutyl structure, which is substituted with methoxycarbonyl and methyl carbonate groups
Métodos De Preparación
The synthesis of (3-{2-[(Methoxycarbonyl)oxy]ethyl}-2,2-dimethylcyclobutyl)methyl methyl carbonate involves multiple steps, typically starting with the preparation of the cyclobutyl core. The synthetic route often includes the following steps:
Formation of the Cyclobutyl Core: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the Methoxycarbonyl Group: This step involves the esterification of the cyclobutyl core with methoxycarbonyl chloride under basic conditions.
Addition of the Methyl Carbonate Group: The final step involves the reaction of the intermediate with methyl chloroformate in the presence of a base to form the desired compound.
Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions.
Análisis De Reacciones Químicas
(3-{2-[(Methoxycarbonyl)oxy]ethyl}-2,2-dimethylcyclobutyl)methyl methyl carbonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or other reduced products.
Substitution: Nucleophilic substitution reactions can occur, where the methoxycarbonyl or methyl carbonate groups are replaced by other nucleophiles under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(3-{2-[(Methoxycarbonyl)oxy]ethyl}-2,2-dimethylcyclobutyl)methyl methyl carbonate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals, coatings, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (3-{2-[(Methoxycarbonyl)oxy]ethyl}-2,2-dimethylcyclobutyl)methyl methyl carbonate involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects through the following pathways:
Enzyme Inhibition: It can bind to the active site of enzymes, inhibiting their activity and affecting metabolic pathways.
Receptor Binding: The compound may interact with cellular receptors, modulating signal transduction pathways and cellular responses.
Comparación Con Compuestos Similares
(3-{2-[(Methoxycarbonyl)oxy]ethyl}-2,2-dimethylcyclobutyl)methyl methyl carbonate can be compared with other similar compounds, such as:
(2-{[(Methoxycarbonyl)oxy]methyl}-2,2-dimethylcyclobutyl)ethyl methyl carbonate: This compound has a similar structure but differs in the position of the methoxycarbonyl group.
(3-{2-[(Ethoxycarbonyl)oxy]ethyl}-2,2-dimethylcyclobutyl)methyl ethyl carbonate: This compound has ethoxycarbonyl and ethyl carbonate groups instead of methoxycarbonyl and methyl carbonate groups.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties.
Propiedades
Número CAS |
3335-62-4 |
|---|---|
Fórmula molecular |
C13H22O6 |
Peso molecular |
274.31 g/mol |
Nombre IUPAC |
[3-(2-methoxycarbonyloxyethyl)-2,2-dimethylcyclobutyl]methyl methyl carbonate |
InChI |
InChI=1S/C13H22O6/c1-13(2)9(5-6-18-11(14)16-3)7-10(13)8-19-12(15)17-4/h9-10H,5-8H2,1-4H3 |
Clave InChI |
YBLMTBAQQVPKQB-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(CC1COC(=O)OC)CCOC(=O)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


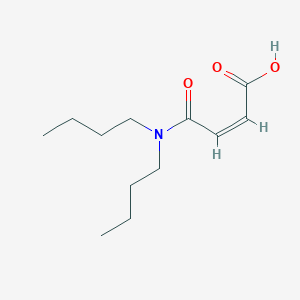
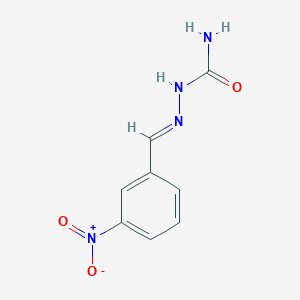
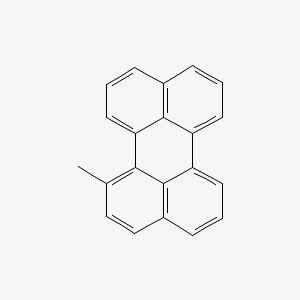
![1,4-Bis[[butyl(ethoxy)phosphoryl]oxy]butane](/img/structure/B14736099.png)
